1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone, also known as DDME, is a natural compound classified under chalcones. Its molecular formula is , with a molecular weight of approximately 212.2 g/mol. This compound features a structure characterized by two aromatic rings connected by an alpha, beta-unsaturated carbonyl system. DDME is recognized for its pharmacological properties and potential therapeutic benefits, contributing to its growing interest in scientific research .
DDME exhibits a range of biological activities that contribute to its pharmacological significance:
The synthesis of 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone typically involves the following steps:
Due to its diverse biological activities, 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone has several potential applications:
Interaction studies involving 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone have revealed its potential effects on various biological targets:
Several compounds share structural similarities with 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Dimethylbenzene-1,4-diamine | Contains dimethyl groups on the benzene ring | Different reactivity due to substitution |
| 3,4-Dimethylbenzene-1,2-diamine | Dimethyl groups adjacent to amine groups | Varying biological activity |
| 4,5-Dimethyl-1,2-phenylenediamine | Dimethyl substitution on the phenylene ring | Distinct interaction profiles |
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone is unique due to its specific hydroxyl and methoxy substitutions that impart distinct chemical properties and reactivity compared to its isomers. This specificity enhances its effectiveness in targeted applications where other similar compounds may not perform as well.
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C₁₀H₁₂O₅ [1] [3]. The compound possesses a molecular weight of 212.20 grams per mole, making it a moderately sized phenolic acetophenone derivative [1] [3]. This compound is officially registered under the Chemical Abstracts Service number 6962-57-8 and is commonly referred to by its systematic name or the alternative designation 3,6-dihydroxy-2,4-dimethoxyacetophenone [1] [3].
The molecular composition reflects the presence of ten carbon atoms, twelve hydrogen atoms, and five oxygen atoms, indicating a highly oxygenated aromatic system [1]. The compound's structural molecular integrity is maintained through a combination of aromatic stabilization and intramolecular hydrogen bonding interactions [1] [3].
Table 1. Basic Physicochemical Properties of 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₅ | [1] [3] |
| Molecular Weight (g/mol) | 212.20 | [1] [3] |
| CAS Number | 6962-57-8 | [1] [3] |
| IUPAC Name | 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone | [1] |
| SMILES | CC(=O)C1=C(C(=C(C=C1O)OC)O)OC | [3] |
| Purity (typical) | Min. 95-98% | [1] [3] |
| Physical State | Powder | [1] |
| Color | White to off-white | [3] |
The aromatic ring system of 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone consists of a benzene backbone that serves as the central structural framework [1] [9]. The benzene ring maintains its characteristic aromatic stability through delocalized π-electron systems, which contribute to the overall chemical behavior of the compound [9] [26]. The aromatic system exhibits electron-rich characteristics due to the presence of multiple electron-donating substituents [9] [26].
The benzene ring in this compound demonstrates typical aromatic reactivity patterns, where the electron density distribution is significantly influenced by the nature and positioning of the attached functional groups [26]. The aromatic system facilitates conjugation with adjacent functional groups, particularly the carbonyl moiety, which affects the overall electronic properties of the molecule [9] [24].
Research indicates that substituted benzene rings with multiple oxygen-containing substituents exhibit enhanced reactivity toward electrophilic substitution reactions compared to unsubstituted benzene [26]. The electron-donating nature of both hydroxyl and methoxy groups activates the aromatic ring system, making it more susceptible to further chemical modifications [26].
The hydroxyl groups in 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone are strategically positioned at the 3 and 6 positions of the benzene ring [1] [3]. This specific positioning creates a unique substitution pattern that significantly influences the compound's chemical and physical properties [1]. The hydroxyl groups function as hydrogen bond donors, contributing to the compound's overall polarity and solubility characteristics [3] [28].
The 3,6-dihydroxy substitution pattern establishes specific geometric relationships that facilitate intramolecular hydrogen bonding interactions [20] [28]. These hydroxyl groups are oriented in a manner that allows for optimal hydrogen bonding with adjacent functional groups, particularly the methoxy substituents [20]. The positioning of these hydroxyl groups creates electron-rich regions on the aromatic ring, which enhances the nucleophilic character of the benzene system [26].
Studies on similar phenolic compounds demonstrate that hydroxyl groups in the 3 and 6 positions relative to an acetyl substituent can form stabilizing intramolecular hydrogen bonds [20] [28]. This positioning also influences the compound's ability to participate in intermolecular hydrogen bonding networks in solid-state and solution phases [20] [28].
The methoxy groups are located at the 2 and 4 positions of the aromatic ring, creating a complementary substitution pattern with the hydroxyl groups [1] [3]. These methoxy substituents contribute both electron-donating effects through resonance and moderate steric influences due to their bulky nature [26]. The positioning of methoxy groups at the 2 and 4 positions creates an alternating pattern of oxygen-containing substituents around the benzene ring [1] [3].
The methoxy groups enhance the lipophilic character of the molecule while maintaining significant polar interactions through their oxygen atoms [3] [26]. Research on methoxy-substituted aromatic compounds indicates that these groups can participate in weak hydrogen bonding interactions as hydrogen bond acceptors [25] [26]. The 2,4-dimethoxy substitution pattern is particularly significant as it creates specific electronic effects that influence the reactivity of the entire aromatic system [26].
The strategic placement of methoxy groups in the 2 and 4 positions, combined with hydroxyl groups at the 3 and 6 positions, creates a highly substituted aromatic system with alternating electron-donating functionalities [1] [26]. This substitution pattern is responsible for the unique physicochemical properties observed in this compound [1] [3].
The carbonyl functionality in 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone is present as an acetyl group (ethanone substituent) directly attached to the aromatic ring [1] [3]. This ketone functional group serves as the primary electrophilic center in the molecule and significantly influences the compound's reactivity profile [24] [27]. The carbonyl carbon exhibits partial positive character due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [24].
The acetyl group demonstrates typical ketone reactivity patterns, including susceptibility to nucleophilic addition reactions, reduction processes, and enolate formation under appropriate conditions [24]. Research on acetophenone derivatives indicates that the presence of electron-donating substituents on the aromatic ring can influence the electrophilicity of the carbonyl carbon [24] [27]. The carbonyl functionality also contributes to the compound's ability to participate in π-π stacking interactions and hydrogen bonding as a weak hydrogen bond acceptor [24] [27].
The positioning of the carbonyl group relative to the hydroxyl and methoxy substituents creates opportunities for intramolecular interactions that can stabilize specific conformations of the molecule [20] [24]. Studies on similar acetophenone derivatives demonstrate that the carbonyl functionality can engage in hydrogen bonding interactions with appropriately positioned hydroxyl groups [20] [27].
Table 2. Functional Group Analysis
| Functional Group | Position | Chemical Formula | Key Properties |
|---|---|---|---|
| Aromatic Ring System | Benzene backbone | C₆H₂ | Electron-rich, aromatic stability |
| Hydroxyl Groups (2x) | 3,6-positions | 2 × -OH | Hydrogen bond donors, electron-donating |
| Methoxy Groups (2x) | 2,4-positions | 2 × -OCH₃ | Electron-donating, lipophilic enhancement |
| Carbonyl (Ketone) | Ethanone side chain | C=O | Electrophilic center, π-π interactions |
| Acetyl Group | C₂H₃O substituent | CH₃CO- | Electron-withdrawing relative to ring |
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone demonstrates favorable solubility in organic solvents including dimethyl sulfoxide, ethanol, and methanol [3]. The compound's solubility profile is primarily determined by its multiple oxygen-containing functional groups, which provide numerous sites for hydrogen bonding interactions with protic solvents [3] [23]. The presence of both hydroxyl and methoxy groups creates a balanced hydrophilic-lipophilic character that influences solubility behavior [3].
Research on similar phenolic compounds indicates that the combination of hydroxyl and methoxy substituents typically results in moderate to good solubility in polar organic solvents [23]. The topological polar surface area of 75.99 Ų suggests significant polar character, which correlates with the observed solubility in polar solvents [3]. The compound's solubility parameters are influenced by its ability to form hydrogen bonds both as donor (through hydroxyl groups) and acceptor (through oxygen atoms) [3] [23].
The solubility characteristics are further enhanced by the compound's moderate molecular weight and the presence of multiple polar functional groups [3] [23]. Studies on acetophenone derivatives demonstrate that increased hydroxylation and methoxylation generally improve solubility in polar organic media while maintaining some compatibility with less polar solvents [16] [23].
The melting and boiling points of 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone have not been definitively established in the available literature [1] [3]. However, comparative analysis with structurally related compounds provides insight into the expected thermal properties [16] [18]. Related acetophenone derivatives with similar substitution patterns typically exhibit melting points in the range of 75-85°C [16] [18].
For comparison, 2'-hydroxy-3',4'-dimethoxyacetophenone exhibits a melting point of 75-77°C, while 2'-hydroxy-4',6'-dimethoxyacetophenone melts at 80-84°C [16] [18]. The presence of multiple hydroxyl and methoxy groups in 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone suggests that its melting point would likely fall within a similar range due to comparable intermolecular hydrogen bonding capabilities [16] [18] [20].
The boiling point characteristics are expected to be elevated compared to simple acetophenone due to the increased molecular weight and enhanced intermolecular interactions [17] [18]. The parent acetophenone compound exhibits a boiling point of 202°C, while more heavily substituted derivatives show significantly higher boiling points due to increased intermolecular forces [17] [18].
Table 3. Comparative Thermal Properties of Related Acetophenone Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone | C₁₀H₁₂O₅ | 212.20 | Not specified | Not specified |
| 2'-Hydroxy-3',4'-dimethoxyacetophenone | C₁₀H₁₂O₄ | 196.20 | 75-77 | 308.1±37.0 (predicted) |
| 2'-Hydroxy-4',6'-dimethoxyacetophenone | C₁₀H₁₂O₄ | 196.20 | 80-84 | 185/20mm Hg |
| Acetophenone (parent) | C₈H₈O | 120.15 | 19-20 | 202 |
The hydrogen bonding capabilities of 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone are extensive due to its multiple oxygen-containing functional groups [3] [20] [25]. The compound possesses two hydrogen bond donor sites (hydroxyl groups) and five hydrogen bond acceptor sites (oxygen atoms from hydroxyl, methoxy, and carbonyl groups) [3]. This combination creates significant potential for both intramolecular and intermolecular hydrogen bonding interactions [20] [25].
Intramolecular hydrogen bonding can occur between adjacent functional groups, particularly between hydroxyl groups and nearby methoxy or carbonyl oxygen atoms [20] [25]. Research on similar phenolic compounds demonstrates that such intramolecular interactions can stabilize specific molecular conformations and influence overall molecular geometry [20] [28]. The hydroxyl groups at the 3 and 6 positions are well-positioned to form hydrogen bonds with the methoxy groups at the 2 and 4 positions [20].
Intermolecular hydrogen bonding capabilities enable the compound to form extended hydrogen bonding networks in the solid state and in solution [20] [25]. Studies on phenolic acetophenone derivatives indicate that compounds with multiple hydroxyl and methoxy groups can form complex hydrogen bonding patterns that influence their physical properties [20] [28]. The hydrogen bonding strength is enhanced by the electron-donating nature of the aromatic substituents, which increases the electron density on the oxygen atoms [25] [28].
The compound's ability to participate in hydrogen bonding interactions with ionic liquids and other hydrogen bonding partners has been demonstrated in related phenolic systems [25]. Research indicates that phenolic compounds with similar substitution patterns can form particularly strong hydrogen bonds with appropriate acceptor molecules [25] [28].
The calculated logarithmic partition coefficient (LogP) for 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone is 1.3176, indicating moderate lipophilicity [3]. This value suggests that the compound exhibits balanced hydrophilic and lipophilic characteristics, which is consistent with its multiple polar functional groups and aromatic backbone [3] [21]. The LogP value places this compound in a range that typically indicates good membrane permeability while maintaining aqueous solubility [3] [21].
Comparative analysis with related acetophenone derivatives shows that the LogP value is influenced by the number and nature of substituents on the aromatic ring [21]. Simple acetophenone derivatives with fewer polar substituents typically exhibit higher LogP values, while compounds with multiple hydroxyl groups show lower values due to increased hydrophilicity [21]. The presence of both hydroxyl and methoxy groups in 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone creates a balanced lipophilic-hydrophilic profile [3] [21].
Experimental studies on acetophenone partition coefficients demonstrate that electron-donating substituents can significantly influence the compound's distribution between aqueous and organic phases [21]. The octanol-water partition coefficient provides valuable information about the compound's potential bioavailability and environmental fate [21]. Research indicates that compounds with LogP values in the range of 1-3 typically exhibit favorable pharmacokinetic properties when considering drug-like characteristics [21].